Sulfo-SIAB

Description

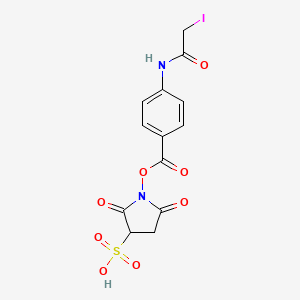

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-[4-[(2-iodoacetyl)amino]benzoyl]oxy-2,5-dioxopyrrolidine-3-sulfonic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11IN2O8S/c14-6-10(17)15-8-3-1-7(2-4-8)13(20)24-16-11(18)5-9(12(16)19)25(21,22)23/h1-4,9H,5-6H2,(H,15,17)(H,21,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CULQNACJHGHAER-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)N(C1=O)OC(=O)C2=CC=C(C=C2)NC(=O)CI)S(=O)(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11IN2O8S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

482.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106145-13-5 | |

| Record name | Sulfo-SIAB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AFE9D7AQ73 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Reaction Mechanisms and Chemical Specificity in Sulfo Siab Research Applications

Sulfhydryl-Reactive Iodoacetyl Group Chemistry

Following the reaction with an amine-containing molecule, the iodoacetyl group of Sulfo-SIAB is available to react with a sulfhydryl-containing molecule. interchim.fr

The iodoacetyl group reacts with free sulfhydryl (thiol) groups (-SH), such as those on cysteine residues in proteins, through a nucleophilic substitution (SN2) reaction. interchim.frnih.gov The deprotonated thiol group (thiolate anion, -S⁻) acts as the nucleophile, attacking the carbon atom bonded to the iodine. nih.govthermofisher.com This results in the displacement of the iodine atom and the formation of a highly stable, covalent thioether linkage. fishersci.comthermofisher.com To limit the generation of free iodine, which can potentially react with other residues, it is recommended to perform iodoacetyl reactions in the dark. thermofisher.com

While the iodoacetyl group is primarily reactive towards sulfhydryls, it can exhibit reactivity with other nucleophilic amino acid side chains under certain conditions. fishersci.comthermofisher.com The specificity of the reaction is largely controlled by the pH of the reaction buffer. fishersci.com

| Nucleophilic Group | Amino Acid | pH Condition for Reaction with Iodoacetyl Group |

| Sulfhydryl | Cysteine | Optimal at pH 7.5 - 8.5 (most specific at pH 8.3) fishersci.cominterchim.fr |

| Imidazole (B134444) | Histidine | Can react at pH 6.9 - 7.0, but the reaction is very slow (requiring incubation for up to a week). fishersci.comthermofisher.com |

| Amino | Lysine (B10760008), N-terminus | Can react in their unprotonated form above pH 7. fishersci.comthermofisher.com |

| Phenol | Tyrosine | Potential for reaction with free iodine generated during the primary reaction. thermofisher.com |

This table outlines the pH-dependent reactivity of the iodoacetyl group with various nucleophilic amino acid residues.

To ensure high specificity for sulfhydryl groups, the reaction should be conducted within a pH range of 7.5 to 8.5, with pH 8.3 being optimal. fishersci.com Maintaining a slight stoichiometric excess of the iodoacetyl-activated molecule over the number of free sulfhydryls also helps to drive the reaction towards the desired thiol modification. fishersci.cominterchim.fr If there is a large excess of the iodoacetyl reagent or an absence of free sulfhydryls, the likelihood of side reactions with other residues, such as the imidazole groups of histidine, increases. fishersci.comthermofisher.com

Optimization of pH for Enhanced Sulfhydryl Specificity

The heterobifunctional crosslinker this compound (Sulfosuccinimidyl(4-iodoacetyl)aminobenzoate) possesses two reactive groups: a sulfhydryl-reactive iodoacetyl group and an amine-reactive N-hydroxysuccinimide (NHS) ester. The specificity of the reaction between the iodoacetyl group and sulfhydryl groups is highly dependent on the pH of the reaction buffer.

Optimal specificity for sulfhydryl groups is achieved within a pH range of 7.5 to 8.5. fishersci.com The reaction proceeds via nucleophilic substitution, where the thiol group attacks the carbon atom bearing the iodine, forming a stable thioether linkage. fishersci.cominterchim.fr The reaction is most specific for sulfhydryl groups at a pH of 8.3. fishersci.com

However, maintaining pH is a delicate balance. While the reaction rate of maleimides (a related sulfhydryl-reactive group) with thiols increases with pH, competing side reactions also become more prevalent at higher pH levels. vectorlabs.comresearchgate.net For instance, the iodoacetyl group can react with other amino acid residues if there is a significant excess of the crosslinker over available sulfhydryl groups. fishersci.com Specifically, unprotonated histidyl side chains and amino groups can react with iodoacetyl groups at pH levels above 5 and 7, respectively. fishersci.com Furthermore, the hydrolysis of the maleimide (B117702) ring, a reaction that renders the crosslinker inactive towards thiols, increases with rising pH. vectorlabs.comuu.nl Therefore, conjugation reactions are typically performed in a pH range of 6.5-7.5 to ensure chemoselectivity for thiols. vectorlabs.comwindows.netthermofisher.com

The following table summarizes the pH-dependent reactivity of the functional groups involved in this compound conjugations.

| pH Range | Target Group | Reaction/Side Reaction | Efficiency/Specificity |

|---|---|---|---|

| 6.5 - 7.5 | Sulfhydryl (-SH) | Optimal Thioether Bond Formation | High specificity for thiols, minimal maleimide hydrolysis. vectorlabs.comwindows.net |

| 7.5 - 8.5 | Sulfhydryl (-SH) | Specific Reaction with Iodoacetyl Group | Reaction is highly specific, peaking at pH 8.3. fishersci.cominterchim.fr |

| > 7.5 | Primary Amines (-NH2) | Competitive reaction with maleimides | Reduced specificity for sulfhydryls. vectorlabs.comwindows.net |

| > 7.0 | Amino Groups | Reaction with Iodoacetyl Group | Potential for non-specific labeling. fishersci.com |

| > 5.0 | Histidyl side chains | Slow reaction with iodoacetyl groups | Can occur over long incubation periods. fishersci.com |

Environmental and Light Sensitivity Considerations in Conjugation Reactions

The stability of this compound and the progression of its conjugation reactions are influenced by environmental factors, most notably the presence of light and the composition of the aqueous solution.

This compound is known to be moisture-sensitive, and its NHS-ester moiety is susceptible to hydrolysis, which increases with pH. fishersci.com For this reason, it is recommended to prepare solutions of the crosslinker immediately before use and to avoid long-term storage in aqueous buffers. fishersci.comwindows.net The reagent should be stored desiccated at -20°C and protected from light. fishersci.comfishersci.be Before opening, the vial should be equilibrated to room temperature to prevent moisture condensation. fishersci.comwindows.net

Furthermore, both the iodoacetyl group and the resulting thioether linkage can be light-sensitive. It is standard practice to protect solutions containing this compound from light and to conduct reaction steps involving the iodoacetyl group in the dark. fishersci.cominterchim.fr This precaution is taken to prevent potential side reactions, such as light-induced release of iodine which could undesirably react with aromatic residues like tyrosine or tryptophan. lifetein.com

The stability of the maleimide group, which is analogous to the iodoacetyl group in its reactivity towards thiols, is also a concern. The maleimide ring can be opened by hydrolysis in aqueous solutions, a process that is accelerated at higher pH. vectorlabs.comuu.nl If this ring-opening occurs before the reaction with a thiol, the resulting maleic amide is no longer reactive. vectorlabs.com Studies on maleimide-functionalized nanoparticles have shown that storage at higher temperatures (20°C vs 4°C) leads to a more significant loss of reactivity over time. uu.nl

The table below outlines key stability and sensitivity considerations for this compound.

| Factor | Component Affected | Effect | Recommended Precaution |

|---|---|---|---|

| Moisture | This compound (powder), NHS-ester | Hydrolysis, inactivation | Store desiccated; equilibrate to room temperature before opening. fishersci.comwindows.net |

| Aqueous Solution | NHS-ester | Hydrolysis, competing with amine reaction | Prepare solutions immediately before use; do not store in solution. fishersci.com |

| Light | Iodoacetyl group, Thioether bond | Potential for side reactions | Protect solutions from light; perform reactions in the dark. fishersci.cominterchim.fr |

| Elevated pH (>7.5) | Maleimide group (analogous) | Increased rate of hydrolysis, loss of reactivity | Maintain pH in the optimal range of 6.5-7.5 for maleimide reactions. vectorlabs.comwindows.net |

| Elevated Temperature | Maleimide group (analogous) | Increased rate of hydrolysis | Store functionalized materials at 4°C rather than room temperature. uu.nl |

Methodological Development and Optimization of Sulfo Siab Mediated Bioconjugation

Reagent Preparation and Handling for Optimal Reactivity and Stability in Research Settings

Proper preparation and handling of Sulfo-SIAB are paramount to ensure its reactivity and the stability of the resulting bioconjugates. This compound is a moisture-sensitive compound and should be stored desiccated at low temperatures, typically -20°C, and protected from light. Before use, it is crucial to allow the reagent vial to equilibrate to room temperature before opening to prevent moisture condensation, which can lead to hydrolysis of the reactive NHS ester group.

This compound is the water-soluble analog of SIAB and can be dissolved directly in aqueous buffers to a concentration of approximately 10 mM. nih.gov Solutions of this compound should be prepared immediately before use, as the NHS ester moiety is susceptible to hydrolysis, particularly at neutral to alkaline pH. It is recommended to discard any unused reconstituted crosslinker.

For optimal performance, several factors should be considered when preparing the reaction environment:

Buffers: Amine-free buffers, such as phosphate-buffered saline (PBS), MES, or HEPES, at a pH range of 7.2-8.0 are recommended for the initial amine reaction. Buffers containing primary amines, like Tris or glycine, should be avoided as they will compete with the target biomolecule for reaction with the NHS ester.

Reducing Agents: The reaction buffer must be free of sulfhydryl-containing reducing agents like dithiothreitol (DTT) or 2-mercaptoethanol, as these will react with the iodoacetyl group.

Light: To prevent the generation of free iodine, which can lead to non-specific reactions with tyrosine, histidine, and tryptophan residues, it is advisable to perform the conjugation reaction in the dark.

Two-Step Conjugation Protocols for Controlled Bioconjugate Synthesis

A key advantage of heterobifunctional crosslinkers like this compound is the ability to perform a two-step conjugation, which minimizes the formation of unwanted polymers and homodimers.

The first step involves the reaction of the NHS ester of this compound with the primary amines (e.g., lysine (B10760008) residues) on the first biomolecule. This reaction is typically carried out at a pH of 7.2-8.0 for 30-60 minutes at room temperature. The concentration of the protein in the reaction mixture is a critical parameter, as the acylation reaction is favored in more concentrated protein solutions, while hydrolysis of the NHS ester is a competing reaction that is more prevalent in dilute solutions.

Following the activation of the first biomolecule, the excess, unreacted this compound must be removed. The iodoacetyl-activated biomolecule is then introduced to the second biomolecule, which contains free sulfhydryl (thiol) groups (e.g., cysteine residues). The iodoacetyl group reacts specifically with the sulfhydryl group via nucleophilic substitution to form a stable thioether bond. This reaction is most efficient at a pH of 7.5-8.5, with the highest specificity for sulfhydryl groups occurring at pH 8.3. prolynxinc.com The reaction is typically allowed to proceed for 1-2 hours at room temperature in the dark. If the second biomolecule does not possess free sulfhydryl groups, they can be introduced using reagents like Traut's Reagent (2-iminothiolane) or SATA (N-succinimidyl S-acetylthioacetate).

After each step of the conjugation process, it is essential to purify the reaction mixture to remove unreacted crosslinker and byproducts. This is crucial to prevent unwanted side reactions and to ensure the purity of the final bioconjugate. Common purification methods include:

Desalting: This technique, often performed using size-exclusion chromatography (SEC) spin columns, is a rapid method for removing small molecules like excess crosslinker and salts from the larger protein conjugate.

Dialysis: This method involves placing the sample in a semi-permeable membrane that allows the diffusion of small molecules into a larger volume of buffer, effectively removing unwanted reagents. Dialysis is a gentler method but is more time-consuming than desalting.

The choice between desalting and dialysis depends on factors such as the sample volume, the desired level of purity, and the time constraints of the experiment.

Rational Design and Optimization of Reagent Stoichiometry for Targeted Conjugation Yields

The stoichiometry of the crosslinker to the biomolecule is a critical factor that determines the degree of labeling and the final yield of the desired conjugate. A molar excess of this compound is typically used in the first step to ensure efficient activation of the amine-containing biomolecule. However, an excessive amount of crosslinker can lead to the modification of multiple amine groups on a single molecule, which may affect its biological activity. Therefore, the optimal molar ratio of this compound to the biomolecule must be determined empirically for each specific application.

Similarly, in the second step, the molar ratio of the iodoacetyl-activated biomolecule to the sulfhydryl-containing biomolecule will influence the final conjugate composition. A slight excess of the iodoacetyl-activated molecule can help to drive the reaction to completion. The concentration of the reactants also plays a significant role; higher concentrations generally lead to more efficient conjugation.

Comparative Evaluation of this compound with Other Heterobifunctional Crosslinkers

This compound is one of several heterobifunctional crosslinkers available for amine-to-sulfhydryl conjugation. A common alternative is Sulfo-SMCC (Sulfosuccinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate), which also contains an NHS ester but has a maleimide (B117702) group instead of an iodoacetyl group for reaction with sulfhydryls. The choice between these crosslinkers often depends on the specific requirements of the application, particularly concerning the stability of the resulting linkage and the reaction conditions.

The iodoacetyl group of this compound forms a stable thioether bond with sulfhydryls. prolynxinc.com In contrast, the maleimide group of Sulfo-SMCC reacts with sulfhydryls to form a thiosuccinimide linkage. While this reaction is also efficient, the resulting bond can be susceptible to retro-Michael addition, which can lead to the exchange of the conjugate with other thiol-containing molecules, such as glutathione, present in a biological environment. sangon.com However, the stability of the maleimide-thiol conjugate can be enhanced through hydrolysis of the succinimide ring. thermofisher.com

The optimal pH for the reaction of the sulfhydryl-reactive group also differs. The iodoacetyl group of this compound reacts most specifically with sulfhydryls at a slightly alkaline pH of 8.3. prolynxinc.com The maleimide group of Sulfo-SMCC, on the other hand, is most specific for sulfhydryls at a neutral pH range of 6.5-7.5. thermofisher.com At pH values above 7.5, the reactivity of the maleimide group towards primary amines increases, which can lead to undesirable side reactions. thermofisher.com

| Feature | This compound | Sulfo-SMCC |

| Amine-Reactive Group | Sulfo-NHS ester | Sulfo-NHS ester |

| Sulfhydryl-Reactive Group | Iodoacetyl | Maleimide |

| Resulting Sulfhydryl Linkage | Thioether | Thiosuccinimide |

| Linkage Stability | Highly stable | Can be susceptible to retro-Michael addition and thiol exchange, but can be stabilized by hydrolysis. sangon.comthermofisher.com |

| Optimal pH for Sulfhydryl Reaction | 7.5 - 8.5 (most specific at 8.3) prolynxinc.com | 6.5 - 7.5 thermofisher.com |

| Spacer Arm Length | 10.6 Å | 8.3 Å |

Analysis Against Maleimide-Based Linkers (e.g., Sulfo-SMCC, SM(PEG)2, Sulfo-GMBS)

The comparison between this compound and maleimide-containing heterobifunctional crosslinkers, such as Sulfosuccinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (Sulfo-SMCC), PEGylated SMCC (SM(PEG)2), and N-γ-maleimidobutyryl-oxysulfosuccinimide ester (Sulfo-GMBS), reveals fundamental differences in their sulfhydryl-reactive chemistry, which in turn influences their application and stability.

Reaction Mechanism and Specificity:

This compound's reactivity toward sulfhydryl groups is based on its iodoacetyl moiety. This group reacts with free sulfhydryls via a nucleophilic substitution reaction, forming a stable thioether bond. This reaction is most specific and efficient at a pH range of 7.5 to 8.5 fishersci.com. In contrast, maleimide-based linkers react with sulfhydryls through a Michael addition reaction, which is most effective in the pH range of 6.5 to 7.5 sangon.comwindows.netthermofisher.com. At pH values above 7.5, the maleimide group's specificity for sulfhydryls decreases, and it can undergo a competing hydrolysis reaction or react with primary amines sangon.comwindows.netthermofisher.com.

The iodoacetyl group of this compound can exhibit some off-target reactivity, particularly if there is a large excess of the crosslinker or an absence of free sulfhydryls. Under such conditions, it can react with the imidazole (B134444) groups of histidine residues, although this reaction is significantly slower, often requiring extended incubation periods fishersci.com.

Stability of the Resulting Conjugate:

A critical consideration in bioconjugation is the stability of the linkage formed between the biomolecules. The thioether bond formed by the reaction of this compound's iodoacetyl group with a sulfhydryl is highly stable. However, conjugates formed with maleimide-based linkers have been shown to be susceptible to a retro-Michael reaction. This can lead to deconjugation, particularly in the presence of other thiol-containing molecules like glutathione, which is abundant in the intracellular environment. This potential for reversal can be a significant drawback for applications requiring long-term stability.

| Feature | This compound (Iodoacetyl) | Maleimide-Based Linkers (e.g., Sulfo-SMCC) |

| Sulfhydryl Reaction | Nucleophilic Substitution | Michael Addition |

| Optimal pH Range | 7.5 - 8.5 | 6.5 - 7.5 |

| Bond Formed | Stable Thioether | Thioether (subject to retro-Michael reaction) |

| Potential Side Reactions | Histidine (slowly, at high excess) | Hydrolysis and reaction with amines at pH > 7.5 |

| Conjugate Stability | High | Potentially reversible |

This table provides a comparative overview of the chemical features of this compound versus common maleimide-based crosslinkers.

Assessment Relative to Homobifunctional and Photoactivatable Linkers

The utility of this compound is further highlighted when compared to homobifunctional and photoactivatable crosslinkers.

Versus Homobifunctional Linkers:

Homobifunctional crosslinkers possess two identical reactive groups. While useful for certain applications like intramolecular crosslinking or polymerizing monomers, their use in conjugating two different biomolecules can lead to undesirable outcomes. The primary challenge is the lack of control, which can result in self-conjugation of each biomolecule and the formation of complex, heterogeneous mixtures of polymers.

This compound, as a heterobifunctional crosslinker, overcomes this limitation by allowing for controlled, sequential conjugation. The Sulfo-NHS ester end can first be reacted with an amine-containing molecule. After removing the excess, unreacted linker, the purified intermediate, now bearing a reactive iodoacetyl group, can be introduced to a sulfhydryl-containing molecule. This two-step process minimizes the formation of unwanted homodimers and polymers, leading to a more defined and homogenous final conjugate.

| Linker Class | Reactive Groups | Conjugation Control | Common Undesirable Products |

| This compound (Heterobifunctional) | One amine-reactive (Sulfo-NHS ester), One sulfhydryl-reactive (Iodoacetyl) | High (Sequential reaction possible) | Minimal self-conjugation or polymerization |

| Homobifunctional | Two identical reactive groups (e.g., two NHS esters) | Low (Single-step reaction) | Significant self-conjugation and polymerization |

This table illustrates the advantages of heterobifunctional linkers like this compound in providing controlled conjugation compared to homobifunctional linkers.

Versus Photoactivatable Linkers:

Photoactivatable crosslinkers contain a group that becomes reactive upon exposure to UV light. This offers temporal control over the crosslinking reaction. However, a major drawback of many common photoactivatable groups, such as aryl azides and benzophenones, is their lack of specificity. Once activated, they can react indiscriminately with various chemical bonds in their vicinity.

This compound, on the other hand, offers high specificity for its target functional groups (amines and sulfhydryls). This directed reactivity is crucial for creating well-defined conjugates where the site of linkage is known. While photoactivatable linkers are powerful tools for mapping molecular interactions in a less biased manner, for applications requiring the precise construction of a specific molecular conjugate, the defined reactivity of linkers like this compound is generally preferred.

Insights from Linker Degradation Kinetics in Buffer Systems

The stability of a crosslinker in aqueous buffers prior to conjugation is a critical factor for achieving high yields and reproducible results. Both the Sulfo-NHS ester and the sulfhydryl-reactive moiety of these linkers are susceptible to hydrolysis. The rate of this degradation is highly dependent on the pH of the buffer system.

The Sulfo-NHS ester group, common to this compound and maleimide-based linkers like Sulfo-SMCC and Sulfo-GMBS, is known to hydrolyze in aqueous solutions. This hydrolysis is a competing reaction to the desired acylation of a primary amine. The rate of hydrolysis increases significantly with increasing pH fishersci.com. For instance, the half-life of an NHS ester can be several hours at pH 7 but may decrease to mere minutes at pH 8.6.

A study utilizing reversed-phase liquid chromatography (RPLC-UV) was conducted to monitor the degradation kinetics of this compound, SM(PEG)2, and Sulfo-GMBS in various buffers that mimic the conditions used in conjugation processes nih.govresearchgate.net. The findings from such studies are invaluable for optimizing conjugation protocols, as they provide guidance on the timeframe within which the linkers must be used after dissolution to ensure they remain reactive and effective before they hydrolyze into inactive forms nih.govresearchgate.net. Understanding these kinetics allows researchers to select appropriate buffer conditions and reaction times to maximize the efficiency of the conjugation process.

| Linker | Reactive Groups | Key Stability Factor | Implication for Bioconjugation |

| This compound | Sulfo-NHS ester, Iodoacetyl | Hydrolysis of Sulfo-NHS ester is pH-dependent. | Reaction with amines should be performed promptly after dissolution, especially at higher pH. |

| SM(PEG)2 | Sulfo-NHS ester, Maleimide | Hydrolysis of both Sulfo-NHS ester and maleimide group is pH-dependent. | The maleimide group is more stable than the NHS ester but will hydrolyze at pH > 7.5. |

| Sulfo-GMBS | Sulfo-NHS ester, Maleimide | Hydrolysis of both Sulfo-NHS ester and maleimide group is pH-dependent. | Similar stability profile to other NHS-maleimide linkers. |

This table summarizes the stability considerations for this compound and related maleimide-based linkers in aqueous buffer systems.

Advanced Research Applications of Sulfo Siab in Chemical Biology and Proteomics

Protein Cross-Linking for Structural and Interaction Analysis

Chemical cross-linking is a powerful technique used to probe protein structure, subunit composition, and protein-protein interactions by creating covalent bonds between amino acid residues gbiosciences.comiaanalysis.comjpsionline.com. Sulfo-SIAB, with its specificity for amines and sulfhydryls, is employed in several cross-linking strategies.

Elucidation of Protein-Protein Interactions within Complexes

Cross-linking agents are utilized to identify transient and stable interactions between proteins jpsionline.com. By forming covalent linkages between proteins in close proximity within a complex, researchers can stabilize these interactions for subsequent analysis, such as mass spectrometry iaanalysis.comjpsionline.com. While longer cross-linkers are often chosen for identifying near-neighbor relationships, the specific reactivity of this compound towards amines and sulfhydryls can be leveraged, particularly if one of the interacting proteins is known to contain accessible sulfhydryl groups korambiotech.com. Successful cross-linking with linkers like this compound can indicate that two molecules are interacting korambiotech.com.

Mapping of Protein Subunit Structure and Arrangement

Cross-linkers can be used to study the subunit composition and arrangement of proteins gbiosciences.comkorambiotech.com. By cross-linking subunits, researchers can stabilize different protein conformations and gain insights into their structure gbiosciences.com. Short- to medium-spacer arm cross-linkers are typically selected for intramolecular cross-linking and subunit studies korambiotech.com. This compound's defined spacer arm length contributes to its utility in such applications thermofisher.cominterchim.frgbiosciences.com.

Characterization of Enzyme-Antibody and Enzyme-Substrate Conjugates

This compound is frequently used in the preparation of bioconjugates, including enzyme-antibody conjugates fishersci.comsigmaaldrich.cominterchim.frgbiosciences.com. These conjugates are widely applied in immunoassays and other detection procedures gbiosciences.comjpsionline.com. The heterobifunctional nature of this compound allows for controlled, two-step conjugation strategies, which can minimize unwanted self-conjugation of the individual proteins and lead to more efficient coupling thermofisher.cominterchim.fr. A typical protocol might involve activating an antibody with the NHS ester of this compound, followed by reaction with free sulfhydryls on an enzyme fishersci.cominterchim.fr. This approach helps to control the stoichiometry and orientation of the conjugated molecules thermofisher.com. Research has also explored the use of this compound in conjugating peptides to carrier proteins for vaccine development, demonstrating its role in influencing the physical and antigenic properties of the resulting conjugates nih.govmdpi.com.

Development of Conjugates for Biosensing and Affinity-Based Methodologies

The ability of this compound to create stable linkages between different biomolecules makes it valuable for developing conjugates used in biosensing and affinity-based applications.

Oriented Immobilization of Antibodies and Other Ligands onto Solid Supports for Immunoassays

Immobilizing antibodies and other ligands onto solid supports is a critical step in various affinity-based techniques, including immunoassays, biosensors, and affinity chromatography korambiotech.comnih.govresearchgate.net. Achieving oriented immobilization, where the ligand is attached in a way that maximizes its binding activity, is crucial for optimal assay performance nih.govresearchgate.net. This compound can be used in methods for oriented immobilization of antibodies, often in conjunction with proteins like Protein A or Protein G nih.gov. A preactivation cross-linking method utilizing this compound has been shown to lead to a higher signal in model assays compared to traditional methods, suggesting improved immobilization efficiency and orientation nih.gov. This method involves chemically preactivating a protein (like Protein G) with this compound and then adding the antibody, leading to covalent cross-linking in the Fc region and oriented immobilization nih.govresearchgate.net.

Functionalization of Nanoparticles for High-Sensitivity Diagnostic Probes

Nanoparticles are increasingly used as labels in high-sensitivity diagnostic probes due to their ability to enhance signal intensity kent.ac.ukresearchgate.net. Functionalizing these nanoparticles with biomolecules, such as antibodies, is essential for their application in targeted detection kent.ac.uk. This compound has been explored as a linker for conjugating antibodies to nanoparticles kent.ac.ukresearchgate.netcsic.es. Studies comparing different linkers for preparing nanoparticle-antibody conjugates have included this compound as a monovalent heterofunctional linker kent.ac.ukresearchgate.net. While multivalent linkers have shown advantages in some instances, this compound's chemistry allows for the covalent attachment of biomolecules to nanoparticle surfaces, contributing to the development of sensitive diagnostic tools kent.ac.ukresearchgate.netcsic.es. This compound has also been used to functionalize viral nanoparticles by conjugating peptides to cysteine residues on the nanoparticle surface csic.esacs.org.

Table of Compounds and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 4131105 |

| SIAB | 4131104 |

| Glutaraldehyde | 348 |

| Sulfo-SMCC | 52937720 |

| Protein G | 16188313 |

| Protein A | 16188312 |

| Bovine Serum Albumin (BSA) | 42873157 |

| Cysteine | 5862 |

| β-galactosidase | 24834 |

| IgG | 188239 |

| DMSO | 679 |

| DMF | 8020 |

| EDTA | 6044 |

| PBS | 24978 |

| NHS ester | 10250 |

| Iodoacetyl group | 6376 |

| Lysine (B10760008) | 866 |

| Cysteine residue | 5862 |

| Thiol group | 1115 |

| Imidazole (B134444) | 795 |

| Histidyl side chain | 795 |

| Traut's Reagent | 26101 |

| DSS | 22585 |

| BS3 | 208216 |

| DSP | 31037 |

| SASD | 6433423 |

| Sulfo-SBED | 16188309 |

| SPDP | 61381 |

| APDP | 16188308 |

| DMP | 3081527 |

| EDC | 22981 |

| DCC | 6101 |

| Sulfo-GMBS | 5328812 |

| SMCC | 6490751 |

| EMCS | 16188310 |

| SIA | 16188311 |

| SM(PEG)2 | 16188314 |

| SM(PEG)24 | 16188315 |

| FP8v1 | N/A (Peptide sequence, not a single compound) |

| rTTHC | N/A (Recombinant protein, not a single compound) |

| I-AEDANS | 16188316 |

| EZ-Link iodoacetyl-PEG2-biotin | 16188317 |

| Alexa Fluor 555 NHS ester | 16188318 |

| NHS-phosphine | N/A (General class of compound) |

| VIP peptide | N/A (Peptide sequence, not a single compound) |

| TuMV CP | N/A (Viral protein, not a single compound) |

| PAMAM dendrimers | N/A (Class of polymers) |

| HPAN | N/A (Likely a polymer or material) |

| Cys | 5862 |

| HEPES | 36278 |

| N-terminus | N/A (Part of a protein) |

| Lys residues | 866 |

| SH-scFv fragments | N/A (Protein fragment) |

| N-glycans | N/A (Class of carbohydrates) |

| PNGase F | N/A (Enzyme) |

| Azide group | 25011 |

| Alkyne group | 272 |

| Phosphine group | 24405 |

| Carbonyl group | 289 |

| Biorthogonal azides | N/A (Class of compounds) |

| Biorthogonal alkynes | N/A (Class of compounds) |

| DIBO-functionalized probe | N/A (General class of probes) |

| Alexa Fluor™ 488 DIBO alkyne | N/A (Specific probe) |

| AMAS | 16188319 |

| Maleimide (B117702) group | 1069 |

| Pyridyl disulfide group | 16188320 |

| Carboxylate molecules | N/A (General class of compounds) |

| Amino group | 222 |

| Sulfhydryl group | 1115 |

| Tosyl group | 3125 |

| Epoxy groups | 7953 |

| Schiff's bonds | N/A (Type of chemical bond) |

| NaBH4 | 24798 |

| N-glycosidase F | N/A (Enzyme) |

| Oxime ligation | N/A (Type of chemical reaction) |

| Thiol-maleimide coupling | N/A (Type of chemical reaction) |

| Fc fragment | N/A (Part of an antibody) |

| Fab region | N/A (Part of an antibody) |

| MBS | 16188321 |

| rTTHC | N/A (Recombinant protein) |

| FP-directed broadly neutralizing antibodies | N/A (Class of antibodies) |

| MBS-linked FP conjugates | N/A (Conjugates) |

| SM(PEG)2-linked FP-conjugates | N/A (Conjugates) |

| This compound-linked FP-conjugates | N/A (Conjugates) |

| HIV-1 | N/A (Virus) |

| Keyhole limpet hemocyanin (KLH) | N/A (Protein) |

| MBS | 16188321 |

| PEGylated SMCC | 16188314, 16188315 |

Interactive Table: this compound Properties

| Property | Value | Source |

|---|---|---|

| Empirical Formula | C₁₃H₁₀O₈N₂SINa | sigmaaldrich.comsigmaaldrich.com |

| Molecular Weight | 504.19 | thermofisher.comsigmaaldrich.comthermofisher.comgbiosciences.comsigmaaldrich.com |

| Spacer Arm Length | 10.6 Å | thermofisher.cominterchim.frgbiosciences.com |

| Reactive Groups | Sulfo-NHS ester, Iodoacetyl group | fishersci.comthermofisher.comsigmaaldrich.comthermofisher.cominterchim.fr |

| Reactive Toward | Primary amines, Sulfhydryls | fishersci.comthermofisher.comsigmaaldrich.comthermofisher.cominterchim.frgbiosciences.com |

| Water Solubility | Soluble (~10mM) | fishersci.comsigmaaldrich.cominterchim.fr |

| Membrane Permeability | No | fishersci.comsigmaaldrich.cominterchim.frkorambiotech.com |

| Cleavable | No | thermofisher.comgbiosciences.com |

| Form | Powder | sigmaaldrich.com |

| Storage Temperature | -20°C | fishersci.comsigmaaldrich.com |

Interactive Table: this compound Reactivity

| Reactive Group | Target Functional Group | Reaction Product | Conditions (Optimal/Efficient) | Source |

|---|---|---|---|---|

| Sulfo-NHS ester | Primary amines (-NH₂) | Stable amide bond | pH 7-9 | fishersci.comsigmaaldrich.comthermofisher.com |

| Iodoacetyl group | Sulfhydryls (-SH) | Stable thioether linkage | pH 7.5-8.5 (optimally pH 8.3) | fishersci.comsigmaaldrich.cominterchim.fr |

Interactive Table: Comparison of Immobilization Methods (this compound vs. BS3)

| Method | Crosslinker | Signal Level (Model Assay) | Potential Issues | Source |

|---|---|---|---|---|

| Traditional Post-crosslinking | BS3 | Lower | Random orientation, potential antibody inactivation | nih.gov |

| Novel 2-step (Preactivation) Method | This compound | Higher | Leads to oriented immobilization | nih.gov |

Preparation of RNA Affinity Columns for Biomolecule Purification

This compound can be utilized in the preparation of RNA affinity columns, which are employed for the purification of RNA-binding proteins and other biomolecules that interact with RNA. A method has been developed to create stable, reusable, and high-capacity RNA affinity columns using a bifunctional linker to covalently attach 5′-amino tethered RNA to thiol-modified Sepharose nih.gov. In this method, the 5′-amine modified RNA is reacted with this compound to append a 5′-iodoacetamide group nih.gov. This modified RNA can then be coupled to a thiol-containing support, facilitating the purification of target molecules that bind to the immobilized RNA nih.gov. This approach addresses limitations of previous methods that yielded columns with lower capacity and limited stability nih.gov.

Conjugation of Aptamers for Biosensor Construction (e.g., ATP sensing)

This compound is instrumental in conjugating aptamers for the construction of biosensors, including those designed for ATP sensing. Aptamers are nucleic acid ligands that can bind specifically to target molecules aptamergroup.com. By modifying aptamers with functional groups, such as amine or thiol groups, they can be conjugated to signaling moieties or surfaces to create biosensors aptamergroup.com. In the context of ATP sensing, an ATP aptamer can be modified with this compound to create an iodoacetyl derivative mdpi.com. This derivative can then be immobilized onto a surface, such as a modified electrode, to create an electrochemical biosensor capable of detecting ATP mdpi.comnih.gov. The interaction between ATP and the immobilized aptamer can induce a conformational change or lead to the dissociation of the aptamer from the surface, resulting in a measurable signal change nih.gov.

Generation of Specialized Biologics and Research Tools

This compound plays a role in the generation of specialized biologics and research tools through its ability to facilitate targeted conjugation.

Chemical Synthesis of Bispecific Antibodies

This compound is among the crosslinking reagents that can be used in the chemical synthesis of bispecific antibodies googleapis.comgoogle.com. Bispecific antibodies are engineered antibodies that can bind to two different antigens simultaneously, offering potential advantages in therapeutic and diagnostic applications google.com. Chemical conjugation methods, often employing heterobifunctional crosslinkers like this compound, allow for the creation of these complex antibody structures by linking different antibody fragments or modalities googleapis.comgoogle.com.

Functionalization of Dendrimers for Controlled Molecular Delivery in Research Models

Dendrimers are highly branched, synthetic polymers with a well-defined structure, making them attractive scaffolds for controlled molecular delivery in research models nih.govcenmed.com. Functionalizing dendrimers with specific molecules, such as targeting ligands or therapeutic agents, can enhance their delivery to specific cells or tissues. While direct examples of this compound used for dendrimer functionalization for controlled delivery in research models were not explicitly found in the search results, the general reactivity of this compound with amine and sulfhydryl groups suggests its potential utility in conjugating molecules containing these functionalities to appropriately modified dendrimers. Dendrimers themselves are used in various research applications, and their properties can be tuned through chemical modification researchgate.net.

Creation of Active and Stable Protein Preparations

This compound can contribute to the creation of active and stable protein preparations by facilitating the conjugation of proteins to other molecules or surfaces. Crosslinking proteins can help to immobilize them, which can enhance their stability and allow for their reuse in assays or affinity purification jpsionline.comresearchgate.net. This compound's ability to react with both amine and sulfhydryl groups allows for the directed immobilization of proteins, potentially preserving their activity and ensuring a specific orientation researchgate.net. This is particularly relevant when immobilizing antibodies or enzymes for various research applications fishersci.comjpsionline.com.

Integration in Sulfoproteomics Workflows

While the search results did not provide explicit details on the direct integration of this compound specifically within sulfoproteomics workflows, its reactivity with sulfhydryl groups suggests a potential application. Sulfoproteomics focuses on the study of proteins containing cysteine residues and their modifications. Crosslinkers reactive towards sulfhydryl groups, like the iodoacetyl moiety of this compound, are valuable tools in proteomics for capturing, stabilizing, or labeling cysteine-containing peptides or proteins. Although not specifically detailed in the provided search results, this compound's chemical properties align with the requirements for certain techniques used in sulfoproteomics, such as the enrichment or identification of sulfhydryl-modified proteins.

Identification and Annotation of Tyrosine Sulfoproteins via Mass Spectrometry-Based Approaches

Tyrosine sulfation (sY) is a crucial post-translational modification (PTM) that primarily occurs on extracellular and secreted proteins, playing significant roles in protein-protein interactions nih.govspringernature.com. Despite its importance, tyrosine sulfation remains less studied compared to other PTMs like phosphorylation nih.govnih.gov. One of the main challenges in studying tyrosine sulfation, especially using mass spectrometry (MS), is that sulfation and phosphorylation are nearly isobaric, making their discrimination difficult nih.govnih.gov.

Mass spectrometry-based approaches are fundamental for identifying and annotating sulfoproteins and their specific sulfation sites springernature.comappliedbiomics.com. While direct identification of sulfotyrosine by MS can be challenging due to the lability of the sulfate (B86663) group under certain fragmentation conditions, strategies have been developed to overcome this nih.govspringernature.com. For instance, a subtractive strategy involving the blocking of unsulfated tyrosines with sulfosuccinimidyl acetate (B1210297) (S-NHSAc) followed by MS/MS analysis can indicate the presence of sulfotyrosine by detecting free tyrosine after fragmentation springernature.com. The lability of the sulfuryl group of sulfotyrosine during tandem mass spectrometry can be leveraged for its identification springernature.com.

Distinguishing between tyrosine sulfation and phosphorylation using MS is critical for accurate proteomic analysis nih.govnih.gov. Researchers have employed methods such as alkaline phosphatase treatment to remove phosphate (B84403) groups, allowing for the differentiation of sulfated and phosphorylated peptides springernature.com. Furthermore, optimized enrichment strategies, such as using Zr4+ immobilized metal-ion affinity chromatography (IMAC) and TiO2, combined with various fragmentation regimes (e.g., CID, HCD, EThcD, ETciD, UVPD) in MS, have been developed to highlight differences in fragmentation patterns and enable the differentiation of sulfated peptides from isobaric phosphopeptides based on neutral loss patterns at low collision energy nih.gov.

While direct applications of this compound specifically for the identification and annotation of tyrosine sulfoproteins via MS were not extensively detailed in the search results, its general use as a crosslinker in proteomics and bioconjugation suggests potential indirect roles. For example, this compound could be used to immobilize or enrich sulfoproteins through conjugation to a capture matrix, thereby facilitating their downstream analysis by mass spectrometry. Its reactivity towards amino and sulfhydryl groups could be utilized to conjugate sulfoproteins to functionalized beads or surfaces for enrichment purposes before MS analysis.

Immunological Applications of Sulfo Siab in Preclinical Research

Design and Synthesis of Conjugate Vaccine Candidates

Conjugate vaccines are composed of an antigen, often a polysaccharide or peptide that elicits a protective antibody response, covalently linked to a carrier protein that provides T-cell help. nih.govuu.nl This conjugation is crucial for converting a T-independent antigen into a T-dependent one, thereby enhancing immunogenicity, especially in young children. uu.nlmdpi.com Sulfo-SIAB plays a significant role in the chemical conjugation process.

Covalent Linkage of Peptide Antigens to Carrier Proteins (e.g., Recombinant Tetanus Toxoid Heavy-Chain Fragment C)

This compound is frequently employed to covalently link peptide antigens to carrier proteins like the recombinant tetanus toxoid heavy-chain fragment C (rTTHC). nih.govuu.nlnih.gov rTTHC is a ~50 kDa fragment of tetanus toxin that retains strong T-cell epitopes but lacks the toxin's enzymatic activity, making it a suitable carrier for vaccine development. nih.gov

The conjugation process typically involves a two-step method to minimize undesirable side reactions like hydrolysis and excessive polymerization. interchim.fr In the first step, the sulfo-NHS ester end of this compound reacts with accessible lysine (B10760008) residues on the carrier protein (e.g., rTTHC), creating an activated carrier protein with pending iodoacetyl groups. interchim.frnih.gov The reaction with NHS esters is efficient at pH 7-9. fishersci.com In the second step, the iodoacetyl group of the protein-conjugated linker reacts with a free sulfhydryl group engineered into or naturally present on the peptide antigen, forming a stable thioether bond. fishersci.cominterchim.frnih.gov This reaction is most specific for sulfhydryl groups at pH 8.3, though it can occur within a pH range of 7.5-8.5. fishersci.cominterchim.fr

Studies have demonstrated the successful use of this compound for conjugating peptide antigens, such as the HIV-1 fusion peptide (FP8), to rTTHC. nih.govnih.govnih.gov The resulting conjugates show molecular sizes larger than the unconjugated carrier protein, indicating successful linkage, and exhibit varying degrees of multimerization and stoichiometry depending on the reaction conditions and the specific crosslinker used. nih.govmdpi.com For example, in one study involving FP8 conjugation to rTTHC, the this compound-crosslinked product showed a conjugation stoichiometry of approximately 6.7 FP8 peptides per rTTHC molecule and exhibited notable multimerization compared to other linkers tested. nih.gov

Assessment of Linker Influence on Immune Response Elicitation (e.g., Humoral and Cellular Immunity)

The choice of crosslinker, including its properties like spacer arm length and hydrophobicity, can influence the immune response elicited by a conjugate vaccine. nih.govresearchgate.net Preclinical studies have investigated the impact of different linkers, including this compound, on both humoral (antibody-mediated) and cellular immunity. nih.gov

Research comparing this compound to other crosslinkers, such as SM(PEG)2 (a PEGylated, more hydrophilic linker), in the context of FP8-rTTHC conjugate vaccines has shown that this compound can lead to higher immune responses. nih.govnih.govresearchgate.net In one study, mice immunized with FP8-rTTHC conjugated via this compound exhibited higher anti-FP and anti-BG505 Env trimer antibody responses compared to those immunized with the SM(PEG)2-linked conjugate. nih.govresearchgate.net This suggests that the linker's properties, such as the hydrophobic nature of this compound and its spacer arm length (10.6 Å), can play a role in the immunogenicity of the conjugate. nih.govnih.govnih.gov

While some studies indicate that the nature and length of linkers can impact conjugate immunogenicity, others suggest that the bactericidal activity of serum antibodies induced by certain conjugate vaccines might be independent of crosslinker length. nih.govmdpi.com These differing outcomes highlight that the impact of linkers can vary depending on the specific antigen and carrier protein used in the conjugate vaccine. nih.gov

Optimization of Crosslinker Selection for Enhanced Immunological Outcomes

Optimizing the selection of crosslinkers is a critical aspect of conjugate vaccine development aimed at enhancing immunological outcomes. The ideal crosslinker should efficiently couple the antigen to the carrier protein while preserving the antigenicity of the antigen and the immunogenicity of the carrier, thereby promoting robust T-cell-dependent B-cell responses. nih.govresearchgate.net

Studies evaluating various crosslinkers for conjugating peptide antigens to carrier proteins have identified this compound as a suitable choice that elicits favorable immune responses. nih.govnih.govnih.gov For instance, in the development of an HIV vaccine candidate, this compound was found to be a preferred linker for conjugating the FP8 peptide to rTTHC, leading to higher elicited immune responses compared to a PEGylated linker. nih.govnih.govresearchgate.net

The optimization process involves considering factors such as the crosslinker's reactivity with specific functional groups on the antigen and carrier protein, its spacer arm length, hydrophobicity, and its impact on the conjugate's physical properties like stoichiometry and multimerization. nih.govnih.govmdpi.com Although the optimal linker properties can vary depending on the specific vaccine, research suggests that hydrophobic linkers with spacer arms in a certain range (e.g., 5-10 Å) coupled with appropriate conjugation stoichiometry can be effective in eliciting immune responses. nih.gov The availability of GMP-grade this compound also makes it a suitable option for further clinical development. nih.govmdpi.com

Evaluation of Linker Stability and Reactivity Kinetics in Vaccine Development Processes

The stability and reactivity kinetics of the crosslinker are important considerations in the vaccine development process, influencing the efficiency and reproducibility of the conjugation reaction and the integrity of the final conjugate product.

This compound contains a sulfo-NHS ester, which is reactive towards amines, and an iodoacetyl group, which is reactive towards sulfhydryls. fishersci.comsigmaaldrich.com The NHS ester is susceptible to hydrolysis, a competing reaction that increases with increasing pH. fishersci.cominterchim.fr Hydrolysis can occur readily in dilute protein solutions, although the acylation reaction with amines is favored in concentrated protein solutions. fishersci.com The iodoacetyl group reacts with sulfhydryls via nucleophilic substitution, forming a stable thioether linkage. fishersci.cominterchim.fr While this reaction is specific for sulfhydryls under controlled pH conditions (pH 7.5-8.5), the iodoacetyl group can react with other amino acids if free sulfhydryls are absent or in gross excess of the iodoacetyl group. fishersci.cominterchim.fr Imidazoles and histidyl side chains can also react with iodoacetyl groups under specific pH conditions. fishersci.com

The stability of this compound in solution is a factor in the conjugation efficiency. While this compound is water-soluble, its NHS ester is prone to hydrolysis in aqueous solutions. fishersci.comsigmaaldrich.cominterchim.fr Preparing fresh solutions of this compound just before use is recommended, and long-term storage of stock solutions is not advised due to the hydrolysis of the NHS and sulfo-NHS esters in water. sigmaaldrich.cominterchim.fr Protecting this compound from light is also important due to the light-sensitive nature of its sulfhydryl-reactive functional group. fishersci.comsigmaaldrich.com

The reactivity kinetics dictate the reaction time required for efficient conjugation. The reaction of NHS esters with amines can take from a few minutes to overnight, depending on the conditions like temperature and pH (optimally pH 7-9). fishersci.cominterchim.fr The reaction of the iodoacetyl group with sulfhydryls to form a thioether linkage is typically conducted at pH 7.5-8.5, with optimal specificity at pH 8.3. fishersci.cominterchim.fr The two-step conjugation strategy, where the carrier protein is first activated with this compound and then reacted with the sulfhydryl-containing antigen, helps to minimize hydrolysis and control the conjugation process. interchim.fr

Analytical Methodologies for Characterization of Sulfo Siab Conjugates and Derivatives

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods provide valuable information regarding the chemical structure and functional groups within Sulfo-SIAB and its conjugates.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for the structural characterization of organic molecules, including crosslinkers and their reaction products. While direct detailed NMR data specifically for this compound itself was not extensively found in the search results, NMR is a standard technique for characterizing organic compounds and could be applied to this compound to confirm its structure and purity. In the context of conjugates, NMR can be used to assess the incorporation of modified components, although this can be challenging for large biomolecules. For instance, NMR-based characterization has been demonstrated for isotopically enriched conjugates to reveal reaction by-products. rsc.orgresearchgate.net

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify functional groups present in a molecule by analyzing characteristic vibrational frequencies. scholaris.ca This technique can be applied to this compound to confirm the presence of key functional groups such as the sulfonate, ester, amide, and iodoacetyl moieties. IR spectroscopy has been used in the characterization of biofunctionalized surfaces involving linkers, indicating its utility in confirming the attachment of molecules containing relevant functional groups. scholaris.caresearchgate.net

Chromatographic Methods for Purification and Purity Assessment

Chromatographic techniques are essential for separating this compound conjugates from unreacted starting materials, by-products, and aggregates, as well as for assessing their purity and analyzing degradation.

Reversed-Phase Liquid Chromatography with UV Detection (RPLC-UV) for Degradation Analysis

RPLC-UV is a common method for analyzing the purity and degradation of crosslinkers like this compound. This technique separates compounds based on their hydrophobicity, and the UV detector allows for their detection and quantification. A study specifically utilized RPLC-UV to monitor the degradation kinetics of this compound, along with other crosslinkers, in various buffers to understand their stability during conjugation processes. researchgate.netsciprofiles.comsciprofiles.compusan.ac.krnih.gov This analysis helps in determining the optimal conditions and timelines for conjugation reactions before the crosslinker hydrolyzes to inactive degradants. nih.gov

Desalting and Gel Filtration Chromatography for Conjugate Isolation

Desalting and gel filtration chromatography are widely used techniques for the purification of this compound conjugates, particularly protein or peptide conjugates. Desalting columns, often utilizing size exclusion principles, are employed to remove smaller molecules such as excess unreacted crosslinker and reaction by-products from the larger conjugate molecules. fishersci.cominterchim.frnih.govgoogle.comd-nb.infomdpi.com Gel filtration chromatography (also known as size exclusion chromatography) separates molecules based on their hydrodynamic size. This is crucial for isolating the desired conjugate species (e.g., monomeric conjugates, dimers) from higher molecular weight aggregates or lower molecular weight unconjugated proteins or peptides. nih.govgoogle.comresearchgate.netgoogleapis.com For example, size-exclusion chromatography has been used to purify bispecific antibody conjugates prepared using crosslinkers, achieving high dimer purity by separating monomers and polymers. nih.gov Sephacryl S-200 is mentioned as a suitable column for isolating conjugates from lower-molecular-weight components like unconjugated antibody and toxin. researchgate.net

Electrophoretic Techniques for Size and Purity Profiling

Electrophoretic methods, such as SDS-Polyacrylamide Gel Electrophoresis (SDS-PAGE) and native electrophoresis, are valuable for assessing the size distribution and purity of this compound conjugates. SDS-PAGE separates proteins and conjugates primarily based on their molecular weight under denaturing conditions. This can reveal the presence of unconjugated protein, conjugated species of different stoichiometry, and aggregates. Native electrophoresis separates molecules based on both size and charge under non-denaturing conditions, which can provide information about the folded state and complex formation of conjugates. Gel filtration fractions of conjugates have been evaluated by native electrophoresis to assess purity and the proportion of desired species like dimers. nih.gov Protein LabChip electrophoresis has also been used for characterizing conjugates. googleapis.com These techniques help visualize the success of the conjugation reaction and the effectiveness of purification steps.

SDS-Polyacrylamide Gel Electrophoresis (SDS-PAGE)

SDS-Polyacrylamide Gel Electrophoresis (SDS-PAGE) is a fundamental technique used to separate proteins based on their molecular weight. In the context of this compound conjugates involving proteins, SDS-PAGE is routinely applied to assess the outcome of the conjugation reaction. Successful conjugation of a molecule, such as a peptide or another protein, to a target protein via this compound typically results in a shift to a higher apparent molecular weight for the conjugated species compared to the unconjugated protein. fishersci.commitoproteome.org This molecular weight shift can be visualized by staining the gel (e.g., with Coomassie blue) to detect total protein. The presence of higher molecular weight bands corresponding to the conjugate confirms that crosslinking has occurred. SDS-PAGE can help determine if the protein of interest has been conjugated. fishersci.commitoproteome.org

Research findings have demonstrated the utility of SDS-PAGE in analyzing conjugates formed using this compound and other crosslinkers. For instance, studies evaluating peptide-carrier conjugates for vaccine development utilized SDS-PAGE to show that conjugate products ran at molecular sizes larger than the unconjugated carrier protein. rcsb.org This technique can also provide initial insights into the presence of different conjugated species or degrees of multimerization. rcsb.org

Western Blotting for Specific Conjugate Detection

Western blotting complements SDS-PAGE by allowing for the specific detection of the conjugated molecule or the target protein within the complex mixture separated by gel electrophoresis. Following SDS-PAGE, the separated proteins are transferred to a membrane, which is then probed with antibodies specific to either the protein component of the conjugate or, if an appropriate tag or epitope is present on the conjugated molecule, to that entity. fishersci.comciteab.comnih.govunesp.br This specificity is crucial for confirming that the desired components have been successfully crosslinked by this compound.

Western blotting can be used to verify target-specific crosslinking, particularly when using antibodies against epitope tags present on one of the conjugated partners. citeab.com For example, in studies characterizing crosslinked cellular proteins, Western blotting with antibodies against specific proteins confirmed their participation in crosslinking reactions. fishersci.comunesp.br This method is invaluable for analyzing complex conjugation mixtures and ensuring the specificity of the this compound mediated linkage.

Mass Spectrometry for Molecular Mass Confirmation and Complex Characterization

Mass spectrometry (MS) provides precise information about the molecular mass of this compound conjugates, offering a powerful tool for confirming successful conjugation and determining the stoichiometry of the reaction. Techniques such as Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) MS or Electrospray Ionization Mass Spectrometry (ESI-MS) can be employed to analyze the intact conjugate or its fragments. citeab.com By comparing the mass of the conjugate to the theoretical mass of the unconjugated components and the this compound linker, researchers can confirm the formation of the intended product.

Mass spectrometry is particularly useful for validating conjugation efficiency. citeab.com Furthermore, high-resolution MS techniques can potentially resolve conjugates with different degrees of labeling, providing information about the distribution of the conjugated molecule on the target protein. While this can be complex, it offers valuable insights into the heterogeneity of the conjugation product. The analysis of antibody-drug conjugates (ADCs), which often utilize crosslinkers like this compound analogs, frequently employs mass spectrometry to characterize drug-to-antibody ratio (DAR) and product homogeneity.

Biophysical Methods for Conjugate Functionality Assessment (e.g., Flow Cytometry, Biosensor Readouts)

Beyond confirming the structural aspects of this compound conjugates, it is essential to assess their functional activity. Biophysical methods, such as flow cytometry and biosensor-based assays, are employed to evaluate how the conjugation impacts the biological properties of the molecules involved.

Flow cytometry is a technique used to analyze the physical and chemical characteristics of cells or particles. In the context of this compound conjugates, flow cytometry can be used to assess the binding of a conjugated protein (e.g., an antibody labeled with a fluorophore via this compound) to its target on the cell surface. citeab.com This method allows for the quantitative evaluation of conjugate binding specificity and affinity, as well as the assessment of cellular uptake or internalization of the conjugate. Studies have clearly demonstrated the use of flow cytometry to show specific binding and internalization of conjugates in cells overexpressing a target.

Future Directions and Emerging Research Avenues for Sulfo Siab

Innovations in Synthesis and Scalable Production of Research-Grade Sulfo-SIAB

Future efforts in the synthesis of this compound are likely to focus on developing more efficient and scalable production methods to meet the growing demand for high-purity, research-grade material. While existing synthetic routes have been established researchgate.net, innovations could involve exploring greener chemistry approaches, optimizing reaction conditions for higher yields and reduced byproducts, and developing streamlined purification protocols suitable for large-scale manufacturing. The aim is to ensure a consistent and cost-effective supply of this compound for widespread research applications.

Exploration of Novel Bioconjugation Targets and Orthogonal Chemistries

This compound's utility lies in its ability to conjugate to amine and sulfhydryl groups. Future research will likely explore its application to novel bioconjugation targets beyond traditional proteins and peptides, potentially including modified nucleic acids, lipids, or carbohydrates, where accessible amine or sulfhydryl groups can be engineered or are naturally present. nih.govscribd.comresearchgate.net Furthermore, integrating this compound with emerging orthogonal chemistries could enable multi-step or more selective labeling and conjugation in complex biological mixtures. psu.eduscigine.com This could involve combining this compound conjugation with click chemistry or other bioorthogonal reactions to achieve site-specific modifications or to create complex bioconjugates with multiple components. scigine.com The exploration of these novel combinations will expand the toolkit available for creating sophisticated biological constructs.

Advanced Applications in Systems Biology and Multi-Omics Research

The ability to precisely modify and label biomolecules is crucial for advancing systems biology and multi-omics research. scilifelab.sestanford.educd-genomics.commdc-berlin.deshimadzu.com this compound can play a role in developing tools for probing molecular interactions, tracking biomolecule localization and dynamics, and creating conjugates for multiplexed analysis. Future directions include utilizing this compound to create probes for studying protein-protein interactions, protein-nucleic acid interactions, or post-translational modifications within their native cellular context. Its water solubility makes it suitable for applications in aqueous biological environments. sigmaaldrich.com In multi-omics studies, this compound conjugates could be used to link different types of molecules, facilitating their co-detection or enrichment, thereby aiding in the integrated analysis of genomic, proteomic, and metabolomic data. cd-genomics.comshimadzu.com

Development of Next-Generation Molecular Probes and Research Tools

This compound is a foundational crosslinker for developing molecular probes and research tools. Future research will focus on leveraging this compound to create next-generation tools with enhanced specificity, sensitivity, and functionality. This could involve synthesizing fluorescent probes, affinity labels, or functionalized nanoparticles utilizing this compound chemistry. csic.es For instance, this compound could be used to attach fluorescent dyes to antibodies for imaging applications or to conjugate capture molecules onto solid supports for affinity purification or sensing. dcu.ie The development of novel probes incorporating this compound could lead to improved methods for detecting and analyzing biomolecules, studying cellular processes, and diagnosing diseases. mdpi.comgoogle.com The creation of macroscopic enzyme-nanonets using this compound demonstrates its potential in generating functional biomaterials for biocatalysis and other applications. researchgate.net

Q & A

Q. What are the optimal reaction conditions for Sulfo-SIAB-mediated protein conjugation?

this compound reacts with primary amines (via sulfo-NHS ester) and sulfhydryl groups (via iodoacetyl). For efficient conjugation:

- Use pH 7.0–8.5 buffers (e.g., PBS or HEPES) to stabilize NHS ester reactivity .

- Maintain reducing agent-free environments to prevent thiol oxidation .

- Monitor molar ratios (e.g., 10:1 crosslinker-to-protein ratio) to minimize over-labeling .

- Validate conjugation efficiency via SDS-PAGE with Coomassie staining or MALDI-TOF mass spectrometry .

Q. How does this compound’s spacer length (10.6 Å) influence protein interaction studies?

The 10.6 Å spacer allows moderate-distance crosslinking, suitable for studying proximal interactions in multi-subunit complexes (e.g., antibody-antigen interfaces). Compare with shorter (MBS, 7.3 Å) or longer (SM(PEG)₂, 17.6 Å) linkers to assess distance-dependent binding . Structural modeling tools like PyMOL can predict spacer compatibility with target protein domains .

Q. What are the stability considerations for this compound in aqueous solutions?

this compound is water-soluble but hydrolyzes over time. Prepare fresh solutions in ice-cold buffers and avoid prolonged storage (>1 hour at 25°C). Quantify hydrolysis rates via UV-Vis spectroscopy (absorbance at 280 nm for NHS ester degradation) .

Advanced Research Questions

Q. How to resolve contradictory crosslinking efficiency data when using this compound in heterogeneous protein mixtures?

Contradictions may arise from:

- Competitive reactivity : Amine-rich contaminants (e.g., BSA in buffers) can consume crosslinkers. Pre-purify proteins or use thiol-specific blocking agents .

- Steric hindrance : Bulky protein domains may limit spacer accessibility. Perform negative controls with non-reactive analogs (e.g., sulfo-NHS acetate) to confirm specificity .

- Data normalization : Express crosslinking efficiency as a percentage of total available reactive groups, quantified via Ellman’s assay (thiols) or TNBS assay (amines) .

Q. What methodologies enable precise quantification of this compound’s crosslinking efficiency in live-cell studies?

- Flow cytometry : Label surface proteins with fluorophore-conjugated antibodies post-crosslinking .

- FRET-based assays : Use donor-acceptor pairs (e.g., GFP-RFP) to detect proximity changes induced by crosslinking .

- LC-MS/MS : Identify crosslinked peptides via isotopically labeled crosslinkers and database searching (e.g., XlinkX software) .

Q. How to address non-specific binding artifacts in this compound-based structural studies?

- Competitive inhibition : Co-incubate with excess non-biotinylated ligands to block non-specific interactions .

- Crosslinker quenching : Add Tris buffer (50 mM, pH 8.0) post-reaction to terminate residual NHS esters .

- Cryo-EM validation : Resolve crosslinked complexes at near-atomic resolution to distinguish specific vs. artifactual linkages .

Methodological Best Practices

Q. How to design a controlled experiment for comparing this compound with other heterobifunctional crosslinkers?

- Variable isolation : Test one variable at a time (e.g., spacer length, hydrophobicity) using identical protein concentrations and buffer conditions .

- Statistical rigor : Perform triplicate experiments with ANOVA to assess significance (p < 0.05) .

- Data reporting : Include molar ratios, reaction times, and purity metrics (e.g., HPLC traces) in supplementary materials .

Q. What analytical techniques are critical for characterizing this compound-protein conjugates?

- Size-exclusion chromatography (SEC) : Confirm conjugate size and monodispersity .

- Circular dichroism (CD) : Monitor secondary structure retention post-conjugation .

- Western blotting : Verify target-specific crosslinking using antibodies against epitope tags .

Data Interpretation and Validation

Q. How to reconcile discrepancies between computational models and experimental crosslinking data?

Q. What are the limitations of this compound in studying transient protein interactions?

- Kinetic constraints : this compound’s reaction half-life (~30 minutes) may miss short-lived interactions. Use photoactivatable crosslinkers (e.g., diazirine) for sub-second trapping .

- Reversibility : Non-cleavable linkages prevent downstream analysis. Consider disulfide-containing linkers (e.g., DSG) for reducible conjugates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.